5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound. It features a unique structure that combines triazole, pyridine, thiazole, and pyrimidine rings, making it a valuable molecule in various fields of scientific research. This compound is of particular interest due to its potential pharmacological activities and its role as a synthetic intermediate in the development of new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature has been reported to yield functionalized thiazolo derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as optimizing reaction conditions for scale-up and ensuring high yields and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It serves as a synthetic intermediate in the development of new heterocyclic compounds.
Industry: It can be used in the synthesis of advanced materials and as a building block for complex molecules.
Mechanism of Action
The mechanism of action of 5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to form hydrogen bonds and other interactions with target receptors, influencing biological pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiadiazine structure and exhibit diverse pharmacological activities.
Triazolo[4,3-a]pyrazine Derivatives: These compounds have shown antibacterial activity and are structurally related to the triazole-pyridine moiety.
Uniqueness
5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H14N6O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C16H14N6O2S/c23-14(11-10-18-16-22(15(11)24)8-9-25-16)17-6-3-5-13-20-19-12-4-1-2-7-21(12)13/h1-2,4,7-10H,3,5-6H2,(H,17,23) |
InChI Key |
WYICQEBVCMMKLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=CN=C4N(C3=O)C=CS4 |
Origin of Product |
United States |
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